cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: is a complex organic compound characterized by its unique structural framework. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by the introduction of the propylsulfonyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be advantageous for optimizing reaction efficiency and yield. Purification of the compound is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrrole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- cis-5-(Methanesulfonyl)octahydropyrrolo[3,4-b]pyrrole
- cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Uniqueness
cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is unique due to its specific propylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
(3aS,6aS)-5-propylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C9H18N2O2S/c1-2-5-14(12,13)11-6-8-3-4-10-9(8)7-11/h8-10H,2-7H2,1H3/t8-,9+/m0/s1 |
InChI Key |
MSNAJPXMINYPPF-DTWKUNHWSA-N |
Isomeric SMILES |
CCCS(=O)(=O)N1C[C@@H]2CCN[C@@H]2C1 |
Canonical SMILES |
CCCS(=O)(=O)N1CC2CCNC2C1 |
Origin of Product |
United States |
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